molecular formula C10H11NO5 B1273449 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid CAS No. 56538-57-9

2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid

Cat. No. B1273449
Key on ui cas rn: 56538-57-9
M. Wt: 225.2 g/mol
InChI Key: JQEZLSUFDXSIEK-UHFFFAOYSA-N
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Patent
US06911543B2

Procedure details

Glyoxylic acid monohydrate (20.3 g, 221 mmol) and benzyl carbamate (30.6 g, 202 mmol) are added to ether (200 mL). The solution is allowed to stir for 24 h at rt. The resulting thick precipitate is filtered, and the residue is washed with ether, affording ([(benzyloxy)carbonyl]amino)(hydroxy)acetic acid (C150) as a white solid (47% yield). MS (CI) for C10H11NO5+H m/z: 226 (M+H).
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:6])(=[O:5])[CH:3]=[O:4].[C:7](=[O:17])([O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[NH2:8]>CCOCC>[CH2:10]([O:9][C:7]([NH:8][CH:3]([OH:4])[C:2]([OH:6])=[O:5])=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
30.6 g
Type
reactant
Smiles
C(N)(OCC1=CC=CC=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 24 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting thick precipitate is filtered
WASH
Type
WASH
Details
the residue is washed with ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(C(=O)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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